3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one
Overview
Description
3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core linked to a piperidine ring, which is further substituted with a dihydro-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Dihydro-benzodioxin Moiety: This step involves the formation of the dihydro-benzodioxin ring, which can be synthesized from catechol and ethylene glycol under acidic conditions.
Coupling Reactions: The final step involves coupling the synthesized benzimidazole, piperidine, and dihydro-benzodioxin intermediates using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings.
Reduction: Reduction reactions can target the benzimidazole ring, converting it to a more saturated form.
Substitution: The compound can undergo various substitution reactions, especially at the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, this compound holds potential as a lead compound for the development of new drugs. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for the production of specialized chemicals.
Mechanism of Action
The mechanism of action of 3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance binding affinity, while the dihydro-benzodioxin moiety could contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin-2-methanol, 2,3-dihydro-: This compound shares the dihydro-benzodioxin moiety but lacks the benzimidazole and piperidine rings.
(2S)-1- [5- (2,3-Dihydro [1,4]dioxino [2,3-b]pyridin-7-ylsulfonyl)-3,4,5,6-tetrahydropyrrolo [3,4-c]pyrrol-2 (1H)-yl]-3-hydroxy-2-phenyl-1-propanone: This compound contains a similar dihydro-benzodioxin structure but differs in its overall framework and functional groups.
Uniqueness
The uniqueness of 3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one lies in its combination of structural features, which confer specific chemical and biological properties
Properties
CAS No. |
55806-43-4 |
---|---|
Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H25N3O4/c26-18(21-14-28-19-7-3-4-8-20(19)29-21)13-24-11-9-15(10-12-24)25-17-6-2-1-5-16(17)23-22(25)27/h1-8,15,18,21,26H,9-14H2,(H,23,27)/t18-,21?/m0/s1 |
InChI Key |
ZBPOBVZNVTZLGP-YMXDCFFPSA-N |
SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC(C4COC5=CC=CC=C5O4)O |
Isomeric SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)C[C@@H](C4COC5=CC=CC=C5O4)O |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC(C4COC5=CC=CC=C5O4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R 28935 R 28935, (R*,R*)-isomer R 29814 R-28935 R-29814 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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